molecular formula C14H14Cl2N4O3S B4314654 N-(2,3-DICHLOROPHENYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE

N-(2,3-DICHLOROPHENYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE

Cat. No.: B4314654
M. Wt: 389.3 g/mol
InChI Key: QKTQHRICRBMPEE-UHFFFAOYSA-N
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Description

N-(2,3-DICHLOROPHENYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenyl group, a morpholine ring, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DICHLOROPHENYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with sulfur-containing reagents under controlled conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often involving halogenated intermediates.

    Coupling with Dichlorophenyl Acetamide: The final step involves coupling the thiadiazole-morpholine intermediate with 2,3-dichlorophenyl acetamide under suitable conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DICHLOROPHENYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated intermediates, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,3-DICHLOROPHENYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds, contributing to the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-DICHLOROPHENYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DICHLOROPHENYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE: shares similarities with other compounds containing morpholine, thiadiazole, or dichlorophenyl groups.

Uniqueness

    Structural Features:

    Biological Activity: The compound’s specific interactions with molecular targets may differ from those of similar compounds, leading to unique biological effects and potential therapeutic applications.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O3S/c15-9-2-1-3-10(12(9)16)17-11(21)8-23-14-13(18-24-19-14)20-4-6-22-7-5-20/h1-3H,4-8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTQHRICRBMPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSN=C2OCC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-DICHLOROPHENYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE
Reactant of Route 2
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N-(2,3-DICHLOROPHENYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE
Reactant of Route 3
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N-(2,3-DICHLOROPHENYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2,3-DICHLOROPHENYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2,3-DICHLOROPHENYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2,3-DICHLOROPHENYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE

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